molecular formula C8H15NO3 B13521074 Ethyl 2-[(oxetan-3-yl)amino]propanoate

Ethyl 2-[(oxetan-3-yl)amino]propanoate

Cat. No.: B13521074
M. Wt: 173.21 g/mol
InChI Key: ANTMNCLCQFZZKX-UHFFFAOYSA-N
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Description

Ethyl 2-[(oxetan-3-yl)amino]propanoate is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(oxetan-3-yl)amino]propanoate typically involves the formation of the oxetane ring followed by the introduction of the amino group and ester functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of specific catalysts and reaction conditions to facilitate the cyclization and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(oxetan-3-yl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to ring-opened products, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of ethyl 2-[(oxetan-3-yl)amino]propanoate involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino and ester groups can also engage in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 2-[(oxetan-3-yl)amino]propanoate include other oxetane derivatives and amino acid esters. Examples include:

Uniqueness

This compound is unique due to its specific combination of an oxetane ring, an amino group, and an ester functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-(oxetan-3-ylamino)propanoate

InChI

InChI=1S/C8H15NO3/c1-3-12-8(10)6(2)9-7-4-11-5-7/h6-7,9H,3-5H2,1-2H3

InChI Key

ANTMNCLCQFZZKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC1COC1

Origin of Product

United States

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